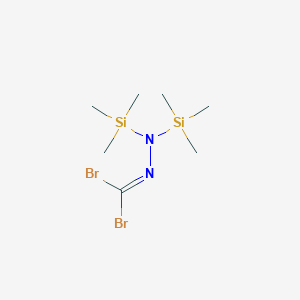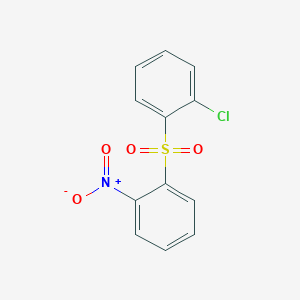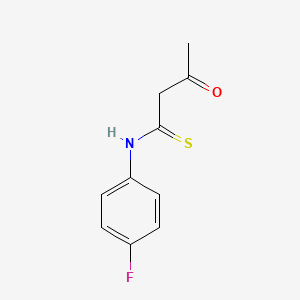![molecular formula C9H10O2 B14583074 [5-(But-3-yn-1-yl)furan-2-yl]methanol CAS No. 61201-88-5](/img/structure/B14583074.png)
[5-(But-3-yn-1-yl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(But-3-yn-1-yl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a but-3-yn-1-yl group and a methanol group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the alkyne functionality, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(But-3-yn-1-yl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the But-3-yn-1-yl Group: This step can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (but-3-yne) is coupled with a halogenated furan derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Group: The final step involves the reduction of a furan-2-carbaldehyde derivative to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(But-3-yn-1-yl)furan-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane or alkene. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: Pd/C, hydrogen gas
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Furan-2-carbaldehyde, furan-2-carboxylic acid
Reduction: Saturated or unsaturated hydrocarbons
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-(But-3-yn-1-yl)furan-2-yl]methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to design probes for studying biological processes due to its ability to undergo bioorthogonal reactions.
Medicine:
Drug Development: Its unique structure makes it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of [5-(But-3-yn-1-yl)furan-2-yl]methanol depends on its application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan ring and alkyne group can participate in various interactions, including hydrogen bonding, π-π stacking, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
[5-(But-3-yn-1-yl)furan-2-yl]methanal: The aldehyde derivative of the compound.
[5-(But-3-yn-1-yl)furan-2-yl]carboxylic acid: The carboxylic acid derivative.
[5-(But-3-yn-1-yl)furan-2-yl]methylamine: The amine derivative.
Comparison:
Uniqueness: [5-(But-3-yn-1-yl)furan-2-yl]methanol is unique due to the presence of both a hydroxyl group and an alkyne group, which provide distinct reactivity compared to its aldehyde, carboxylic acid, and amine derivatives.
Reactivity: The hydroxyl group allows for further functionalization through reactions such as esterification and etherification, while the alkyne group enables click chemistry reactions, making it a versatile intermediate.
Properties
CAS No. |
61201-88-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(5-but-3-ynylfuran-2-yl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-8-5-6-9(7-10)11-8/h1,5-6,10H,3-4,7H2 |
InChI Key |
COBYLHJUQZYACV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


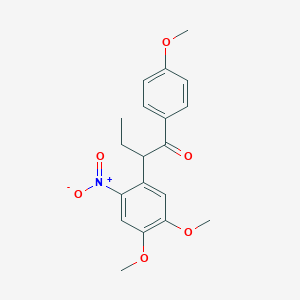
![N-Acetyl-S-[2-(3-azido-5-nitrophenyl)-2-oxoethyl]-L-cysteine](/img/structure/B14582997.png)
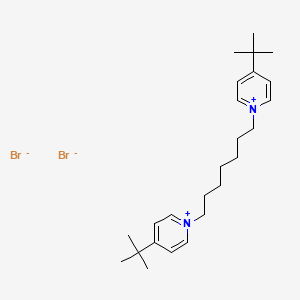
![Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14583027.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)
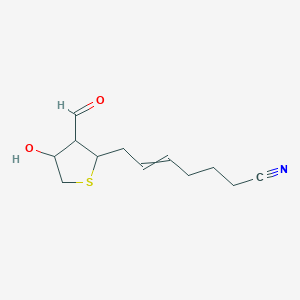
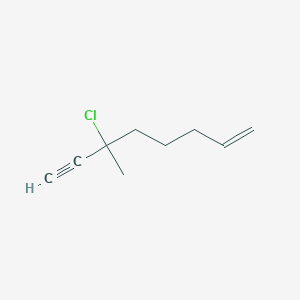
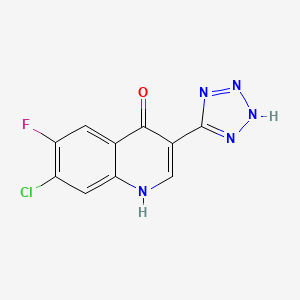
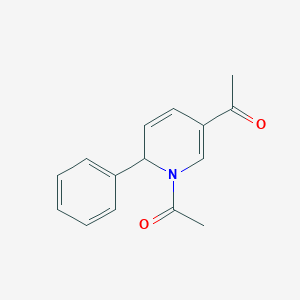
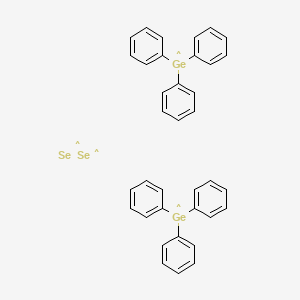
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
